3-Bromo-4-chlorophenol

Description

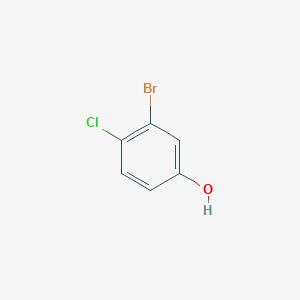

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFFHIKASCUQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468669 | |

| Record name | 3-Bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13659-24-0 | |

| Record name | 3-Bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and a representative synthetic protocol for 3-Bromo-4-chlorophenol (CAS Number: 13659-24-0). This halogenated phenol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.

Core Properties and Identification

This compound is a substituted aromatic compound with the molecular formula C₆H₄BrClO.[1][2][3] Its structure features a phenol ring substituted with a bromine atom at position 3 and a chlorine atom at position 4.

Table 1: Chemical Identification and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 13659-24-0 | [1][2] |

| Molecular Formula | C₆H₄BrClO | [1][2][3] |

| Molecular Weight | 207.45 g/mol | [1] |

| Physical Form | Solid | [4] |

| Boiling Point | 273.1 °C at 760 mmHg | [4] |

| Density | 1.788 g/cm³ | [4] |

| Flash Point | 119 °C | [4] |

| Predicted XLogP3 | 3.4 | [1][5] |

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are the gold standard, predicted values can offer valuable insights.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted spectra are available. |

| ¹³C NMR | Predicted spectra are available. |

| Mass Spectrometry | Predicted m/z values for adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are available.[5] |

| Infrared (IR) Spectroscopy | Spectral data is available through various databases. |

Safety and Handling

This compound is classified as harmful if swallowed and is an irritant. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed[6] |

Experimental Protocols: Synthesis of Halogenated Phenols

Representative Synthesis Workflow: Bromination of a Chlorophenol

The following diagram outlines a typical workflow for the synthesis of a brominated chlorophenol, which can be adapted for the synthesis of this compound from 4-chlorophenol.

Logical Relationships: Structure-Hazard Analysis

The chemical structure of this compound directly influences its hazardous properties. The following diagram illustrates the relationship between the structural features and the observed hazards.

References

- 1. This compound | C6H4BrClO | CID 11564714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13659-24-0 [chemicalbook.com]

- 3. This compound | CAS 13659-24-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-Bromo-4-chlorophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the halogenated phenol, 3-Bromo-4-chlorophenol. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1] Its chemical structure features a phenol ring substituted with a bromine atom at position 3 and a chlorine atom at position 4. This substitution pattern influences its physicochemical properties and reactivity. While some experimental data for this specific isomer is limited, the following table summarizes its key physical and chemical properties, including data from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrClO | [1][2] |

| Molecular Weight | 207.45 g/mol | [1][2] |

| CAS Number | 13659-24-0 | [1][2] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 273.1 °C at 760 mmHg | [1] |

| Density | 1.788 g/cm³ | [1] |

| Flash Point | 119 °C | [1] |

| Vapor Pressure | 0.004 mmHg at 25 °C | [1] |

| Refractive Index | 1.619 | [1] |

| LogP (Predicted) | 2.808 - 3.4 | [1][3] |

| pKa (Predicted) | No experimental data available. Predicted values for similar dihalogenated phenols are in the range of 8-9. | |

| Solubility | No quantitative experimental data available. Expected to have limited solubility in water and be soluble in organic solvents like ethanol, methanol, and acetone. | |

| Melting Point | No definitive experimental data available for the this compound isomer. The related isomer, 4-Bromo-3-chlorophenol, has a melting point of 62.0-69.0 °C.[4] |

Synthesis and Reactivity

A plausible synthetic route for this compound involves the electrophilic bromination of 4-chlorophenol. The hydroxyl group of the starting material is a strongly activating ortho-, para-director. Since the para position is occupied by the chlorine atom, the bromination is directed to the ortho positions. Due to steric hindrance from the hydroxyl group and the existing chlorine atom, the bromine is likely to substitute at the less hindered ortho position, which is position 3.

The reactivity of this compound is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing halogen substituents. The phenol ring is activated towards further electrophilic substitution, although the existing bulky substituents may pose steric hindrance. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can act as a nucleophile in various reactions.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at position 2 (ortho to the hydroxyl group) would likely appear as a doublet. The proton at position 5 (meta to the hydroxyl group and ortho to the chlorine) would likely be a doublet of doublets. The proton at position 6 (ortho to the bromine) would appear as a doublet. The exact chemical shifts and coupling constants would depend on the solvent used.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents. The carbon bearing the hydroxyl group will appear at a downfield chemical shift, while the carbons attached to the halogens will also be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. Characteristic C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ range. The C-O stretching vibration will be observed around 1200 cm⁻¹. The C-Br and C-Cl stretching vibrations will be found in the fingerprint region, typically below 1000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.45 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will be accompanied by isotopic peaks (M+2, M+4). The fragmentation pattern will likely involve the loss of the bromine and chlorine atoms, as well as the cleavage of the aromatic ring.

Biological Activity and Potential Applications

Halogenated phenols are known for their antimicrobial properties, and this compound is used as a preservative, indicating its efficacy against various microorganisms.[1][2] The antimicrobial mechanism of action for phenolic compounds generally involves the disruption of the microbial cell membrane.

References

An In-depth Technical Guide to 3-Bromo-4-chlorophenol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the molecular properties of 3-Bromo-4-chlorophenol, a halogenated phenol derivative. The data presented is intended to support research and development activities in the chemical and pharmaceutical sciences.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis.

| Property | Value | Citations |

| Molecular Formula | C₆H₄BrClO | [1][2][3][4][5] |

| Molecular Weight | 207.45 g/mol | [1][2][3] |

Atomic Composition Visualization

The following diagram illustrates the logical relationship and count of the constituent atoms within the this compound molecule.

Caption: Atomic composition of this compound.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H4BrClO | CID 11564714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CAS 13659-24-0 | Chemical-Suppliers [chemical-suppliers.eu]

A Technical Guide to 3-Bromo-4-chlorophenol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorophenol, a key halogenated intermediate in organic synthesis. The document details its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and its applications, particularly within the pharmaceutical and drug development sectors.

Chemical Identity and Properties

This compound is a disubstituted phenolic compound with the IUPAC name This compound .[1][2] Its identity is further defined by the identifiers and physical properties summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 13659-24-0[1][2] |

| Molecular Formula | C₆H₄BrClO[1][2] |

| SMILES | C1=CC(=C(C=C1O)Br)Cl[1][2][3] |

| InChIKey | JLFFHIKASCUQRL-UHFFFAOYSA-N[1][2][3] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 207.45 g/mol [1][2][3] |

| Appearance | Solid (form may vary)[3] |

| Boiling Point | 273.1 °C at 760 mmHg[1] |

| Flash Point | 119 °C[1] |

| Density | 1.788 g/cm³[1] |

| XLogP3 | 3.4[1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved via electrophilic aromatic substitution, specifically the bromination of 4-chlorophenol. The hydroxyl group of the phenol is a strong activating group and an ortho, para-director. Since the para position is already occupied by a chlorine atom, the incoming electrophile (bromonium ion) is directed to the positions ortho to the hydroxyl group (C3 and C5).

A common and effective method for selective mono-ortho-bromination of para-substituted phenols involves using N-Bromosuccinimide (NBS) as the bromine source, often in the presence of an acid catalyst in a polar protic solvent.[4][5]

Synthetic Workflow

The logical workflow for the synthesis is outlined below.

Experimental Protocol

This protocol is a representative procedure based on established methods for the selective ortho-bromination of para-substituted phenols.[4][5]

-

Reaction Setup : To a solution of 4-chlorophenol (1.0 eq.) in ACS-grade methanol, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq.). Stir the mixture at room temperature until the catalyst dissolves.

-

Bromination : Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) to the solution in a single portion.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete in as little as 15-20 minutes.[4][5] Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure.

-

Extraction : Dilute the remaining aqueous residue with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely published in curated databases, data can be predicted based on its structure and comparison with similar compounds. Commercial suppliers may offer characterization data upon request.

| Data Type | Predicted/Representative Data |

| ¹H NMR | The spectrum is expected to show three distinct aromatic proton signals. The proton at C5 (ortho to -OH) would appear as a doublet. The proton at C2 (ortho to -Cl) would appear as a doublet of doublets. The proton at C6 (meta to -OH) would appear as a doublet. The phenolic proton (-OH) will appear as a broad singlet. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbon bearing the hydroxyl group (C1) will be the most downfield, followed by the carbons attached to the halogens (C3 and C4). |

| IR Spectroscopy | Key peaks would include a broad O-H stretch (~3200-3500 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region (<1100 cm⁻¹). |

Applications in Drug Development and Organic Synthesis

Halogenated phenols like this compound are valuable intermediates in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[5][6][7] Its utility stems from the presence of three reactive sites: the phenolic hydroxyl group, the bromine atom, and the chlorine atom.

The bromine atom is particularly useful for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. In such reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond, allowing for regioselective functionalization.

Role as a Synthetic Building Block

The compound serves as a versatile scaffold. The hydroxyl group can be alkylated to form ethers or esterified. The bromine atom can be selectively replaced in cross-coupling reactions to introduce new aryl, alkyl, or alkynyl groups.

Example Pathway: Suzuki Cross-Coupling

The Suzuki reaction is a powerful method for creating a biaryl structure, a common motif in many pharmaceutical compounds. This compound can be coupled with an arylboronic acid to form a 3-aryl-4-chlorophenol derivative, which can be a precursor to more complex drug candidates.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements

The compound is classified with the following hazards:[1][2]

| Hazard Code | Statement |

|---|---|

| H302 | Harmful if swallowed[1][2] |

| H315 | Causes skin irritation[1][2] |

| H319 | Causes serious eye irritation[1][2] |

| H335 | May cause respiratory irritation[1][2] |

Precautionary Measures

Standard precautions for handling harmful and irritant solids should be observed. This includes wearing safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and ensure adequate ventilation. In case of contact, wash the affected area thoroughly with water.

References

- 1. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]

- 2. This compound | C6H4BrClO | CID 11564714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 4. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chlorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Bromo-4-chlorophenol in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes qualitative solubility information for structurally similar compounds, a detailed experimental protocol for solubility determination, and visualizations of the experimental workflow and the principles governing solubility.

Understanding the Solubility of this compound

This compound is a halogenated phenol, and its solubility is primarily governed by its molecular structure. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which can promote solubility in polar solvents. However, the bulky bromine and chlorine atoms, along with the benzene ring, contribute to its lipophilic character, suggesting solubility in non-polar organic solvents. The principle of "like dissolves like" is paramount in predicting its solubility profile.

Comparative Solubility of Structurally Similar Halogenated Phenols

| Compound Name | Methanol | Ethanol | Acetone | Diethyl Ether | Chloroform | Toluene | Benzene |

| 4-Bromophenol | Soluble | Soluble | - | Soluble | Soluble | - | - |

| 4-Bromo-2-chlorophenol | - | - | - | - | - | Soluble | Soluble |

| 4-Bromo-3-chlorophenol | - | - | - | - | - | - | - |

| 4-Chlorophenol | Very Soluble | Very Soluble | - | Very Soluble | Very Soluble | Soluble | - |

| 3,4-Dichlorophenol | Very Soluble | Very Soluble | - | Very Soluble | - | Soluble | Soluble |

Note: "-" indicates that specific data was not found in the searched literature. The term "Soluble" or "Very Soluble" is as reported in the source and is qualitative.

Experimental Protocol for Determining Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol is a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

For solvents where the solid does not settle easily, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

3.3. Data Analysis

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).

Visualizing the Process and Principles

To further aid in the understanding of the experimental process and the underlying chemical principles, the following diagrams are provided.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Principle of "like dissolves like" for this compound solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse in the literature, a comprehensive understanding of its likely behavior can be inferred from the properties of structurally similar compounds. For drug development and research applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. The interplay of the polar hydroxyl group and the non-polar halogenated aromatic ring suggests that this compound will exhibit a versatile solubility profile across a range of organic solvents.

Spectroscopic Profiling of 3-Bromo-4-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-chlorophenol, a halogenated phenol of interest in various chemical and pharmaceutical research domains. Due to the limited public availability of raw spectral data for this specific compound, this guide presents a combination of predicted and representative data, alongside detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a practical resource for the characterization and analysis of this compound and structurally related compounds.

Spectroscopic Data Summary

The following tables summarize the expected and representative spectroscopic data for this compound.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 | d | ~2.5 | H-2 |

| ~7.2 | d | ~8.5 | H-5 |

| ~6.9 | dd | ~8.5, 2.5 | H-6 |

| ~5.8 | s (broad) | - | OH |

Note: Predicted data is based on established substituent effects on the benzene ring. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-1 (C-OH) |

| ~118 | C-2 |

| ~134 | C-3 |

| ~125 | C-4 |

| ~132 | C-5 |

| ~117 | C-6 |

Note: Predicted data is based on established substituent effects on the benzene ring. Actual values may vary depending on the solvent and experimental conditions.

Table 3: IR (Infrared) Spectroscopy Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Broad, Medium | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1260-1180 | Strong | C-O stretch (phenol) |

| 1100-1000 | Strong | C-Cl stretch |

| 800-600 | Strong | C-Br stretch |

Note: Representative data is based on typical absorption frequencies for functional groups present in the molecule.

Table 4: MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 206/208/210 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 127/129 | Medium | [M-Br]⁺ |

| 171/173 | Medium | [M-Cl]⁺ |

| 98 | Medium | [M-Br-CO]⁺ |

| 63 | Medium | [C₅H₃]⁺ |

Note: The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

2. ¹H and ¹³C NMR Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve high-resolution spectra.

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder into a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

2. IR Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

If any solid particles are present, the solution should be filtered through a syringe filter before analysis.

2. MS Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

The Unfolding Therapeutic Potential of Brominated Phenols: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated phenols, a diverse class of halogenated organic compounds predominantly found in marine organisms, are emerging as a significant area of interest in pharmacology and drug discovery. Their unique chemical structures, conferred by the presence of bromine atoms on a phenolic ring, grant them a spectrum of potent biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of the antioxidant, anticancer, antimicrobial, and enzyme-inhibitory properties of brominated phenols. We present a consolidation of quantitative data from numerous studies, detailed experimental methodologies for key assays, and visual representations of the intricate signaling pathways these compounds modulate. This document aims to serve as an in-depth resource to catalyze further research and development of brominated phenols as novel therapeutic agents.

Introduction

Phenolic compounds are a well-established class of natural products renowned for their wide array of biological functions. The incorporation of bromine atoms into the phenolic scaffold dramatically alters their physicochemical properties, including lipophilicity and electronic characteristics, often leading to enhanced bioactivity.[1] Marine algae, in particular, serve as a rich reservoir of these unique brominated metabolites.[2][3] This guide delves into the multifaceted biological activities of brominated phenols, providing a foundational resource for researchers in drug development.

Antioxidant Activity

Brominated phenols exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[2][4] The hydroxyl groups on the phenolic ring are crucial for this activity, readily donating a hydrogen atom to neutralize reactive oxygen species (ROS).[5]

Mechanism of Action: Nrf2 Signaling Pathway

A key mechanism underlying the antioxidant effects of some brominated phenols is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative stress or electrophilic compounds like certain brominated phenols, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of brominated phenols is typically quantified by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The results are often expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Assay | IC50 (µM) | Reference |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) | DPPH | 7.5 | [2] |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | DPPH | 24.7 | [2] |

| Compound 1 (from Symphyocladia latiuscula) | DPPH | 1.775 (Absorbance at 60 µg/mL) | [6] |

| Compound 28 (from Symphyocladia latiuscula) | DPPH | 1.856 (Absorbance at 60 µg/mL) | [6] |

| Butylated hydroxytoluene (BHT) (Positive Control) | DPPH | 81.8 | [2] |

Anticancer Activity

A growing body of evidence highlights the potent anticancer effects of various brominated phenol derivatives.[7][8] Their cytotoxic activity has been demonstrated against a range of human cancer cell lines, with several derivatives showing significant inhibition of cell proliferation.[7][9]

Mechanisms of Action

The anticancer activity of brominated phenols is multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with key cellular machinery.

Several brominated phenol derivatives have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells.[8] This increase in oxidative stress can trigger the intrinsic pathway of apoptosis. Elevated ROS levels can lead to the activation of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates caspase-9, which subsequently activates executioner caspases like caspase-3, culminating in apoptosis.[8]

Certain brominated phenols act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[7] They bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[7]

Quantitative Data: Anticancer Activity

The in vitro anticancer potency of brominated phenols is commonly expressed as IC50 values, representing the concentration required to inhibit the growth of cancer cell lines by 50%.

| Compound | Cancer Cell Line | IC50 | Reference |

| 4-Bromo-2-methoxyphenol derivative 17a | A549 (Lung) | 5.20 ± 0.76 µg/mL | [8] |

| 4-Bromo-2-methoxyphenol derivative 21b | Bel7402 (Liver) | 3.25 ± 0.32 µg/mL | [8] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | K562 (Leukemia) | 13.9 µg/mL | [7] |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4 ) | K562 (Leukemia) | 11.09 µM (24h) | [9] |

| BDDPM | Bel7402 (Liver) | 8.7 µg/mL | [7] |

Antimicrobial Activity

Brominated phenols have demonstrated significant antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi.[11][12] Their efficacy is influenced by the number and position of bromine substituents, as well as the presence of other functional groups.[2]

Mechanism of Action

The primary antimicrobial mechanism of phenolic compounds, including brominated phenols, involves the disruption of the microbial cell membrane.[11] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components, disruption of the proton motive force, and ultimately, cell death.[13]

References

- 1. Control of Akt activity and substrate phosphorylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]

- 4. Proteomic Investigations of Lysine Acetylation Identify Diverse Substrates of Mitochondrial Deacetylase Sirt3 | PLOS One [journals.plos.org]

- 5. PGC-1α-mediated regulation of mitochondrial function and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Regulation of PGC-1 alpha, a nodal regulator of mitochondrial biogenesis [infoscience.epfl.ch]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for producing 3-Bromo-4-chlorophenol, a valuable halogenated phenolic compound utilized as an intermediate in the pharmaceutical and chemical industries. This document details the most chemically sound and practical methodologies, complete with experimental protocols and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a substituted phenol containing both bromine and chlorine atoms on the aromatic ring. Its specific substitution pattern makes it a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The reactivity of the phenolic hydroxyl group, along with the potential for further functionalization at the aromatic ring, underscores its importance in medicinal chemistry and materials science. This guide focuses on a reliable two-step synthesis pathway, commencing from readily available starting materials.

Recommended Synthesis Route

The most viable and frequently cited pathway for the synthesis of this compound involves a two-step sequence starting from p-chloronitrobenzene. This method provides good control over the regioselectivity of the halogenation.

The overall synthesis pathway is illustrated below:

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-4-chloroaniline

The initial step involves the synthesis of the key intermediate, 3-bromo-4-chloroaniline, from p-chloronitrobenzene. This transformation is typically achieved through a two-stage process within this step: bromination followed by reduction of the nitro group.

Experimental Protocol

Materials:

-

p-Chloronitrobenzene

-

Sulfuric acid (concentrated)

-

Bromine or Potassium bromate

-

Iron powder or other reducing agents (e.g., SnCl₂/HCl)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Organic solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Bromination: Dissolve p-chloronitrobenzene in concentrated sulfuric acid. Slowly add a brominating agent, such as liquid bromine or potassium bromate, while maintaining a controlled temperature to prevent side reactions. The reaction mixture is stirred until the bromination is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Isolation of 3-Bromo-4-chloronitrobenzene: Carefully pour the reaction mixture over crushed ice and water. The precipitated 3-bromo-4-chloronitrobenzene is then filtered, washed with water until neutral, and dried.

-

Reduction: The isolated 3-bromo-4-chloronitrobenzene is then reduced to the corresponding aniline. A common method involves the use of iron powder in the presence of a small amount of hydrochloric acid in a solvent like ethanol or water. The mixture is heated to reflux with stirring.

-

Work-up and Purification: After the reduction is complete, the reaction mixture is made basic with a sodium hydroxide solution to precipitate iron salts. The product, 3-bromo-4-chloroaniline, is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | p-Chloronitrobenzene | [1] |

| Intermediate | 3-Bromo-4-chloroaniline | [1] |

| Typical Yield | High | [1] |

| Purity | >98.0% | [1] |

Step 2: Synthesis of this compound

The second step involves the conversion of the amino group of 3-bromo-4-chloroaniline into a hydroxyl group via a diazotization reaction, followed by hydrolysis of the diazonium salt.

Experimental Protocol

Materials:

-

3-Bromo-4-chloroaniline

-

Sulfuric acid (concentrated) or Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Water

-

Copper(II) sulfate (optional, for hydrolysis)

-

Ether or other suitable extraction solvent

Procedure:

-

Diazotization: Dissolve 3-bromo-4-chloroaniline in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature and stirring vigorously. The completion of the diazotization can be tested with starch-iodide paper.

-

Hydrolysis of the Diazonium Salt: The cold diazonium salt solution is then slowly added to a boiling aqueous solution, which may contain a small amount of copper(II) sulfate to facilitate the hydrolysis. The mixture is heated until the evolution of nitrogen gas ceases.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent like ether. The combined organic extracts are washed with a sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-4-chloroaniline | [2] |

| Product | This compound | [2] |

| Analogous Reaction Yield | 66% (for m-bromophenol from m-bromoaniline) | [2] |

| Purity | Analytical grade achievable after purification |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

The two-step synthesis route starting from p-chloronitrobenzene represents a robust and reliable method for the preparation of this compound. This guide provides the essential experimental details and expected outcomes to assist researchers in the successful synthesis of this important chemical intermediate. Careful control of reaction conditions, particularly temperature during the bromination and diazotization steps, is crucial for achieving high yields and purity. The provided protocols, when followed with standard laboratory safety practices, should enable the efficient production of this compound for further applications in research and development.

References

Navigating the Landscape of 3-Bromo-4-chlorophenol: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the procurement, properties, and potential biological implications of 3-Bromo-4-chlorophenol. This document provides a consolidated overview of commercial suppliers, key chemical data, a representative synthesis protocol, and an exploration of potential biological activities to facilitate its application in research and development.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, catering to diverse research and development needs. The table below summarizes the product specifications from several key commercial vendors, allowing for a streamlined comparison of purity and physical properties.

| Supplier | Product Number/ID | Purity | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Sigma-Aldrich | CDS020664 | Not specified | 13659-24-0 | 207.45[1][2] | - | - |

| AOBChem | 23143 | 97% | 13659-24-0[3] | - | - | - |

| Biosynth | FB70155 | - | 13659-24-0[4] | 207.45[4] | - | - |

| Capot Chemical | 3595 | ≥98% | 13659-24-0 | 207.45 | - | - |

| ChemScene | CS-W005264 | ≥98% | 13659-24-0[5] | 207.45[5] | - | - |

| Guidechem | - | - | 13659-24-0 | 207.45 | - | 273.1 at 760 mmHg |

Synthesis of this compound: An Experimental Protocol

While specific, detailed protocols for the synthesis of this compound are not extensively published, a representative method can be derived from the general principles of electrophilic bromination of phenols. The following protocol is a plausible approach for its laboratory-scale synthesis.

Reaction Scheme:

References

An In-depth Technical Guide to the Structural Isomers of Bromo-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of bromo-chlorophenol, compounds of interest in various fields including agrochemicals, pharmaceuticals, and environmental science. This document details the physicochemical properties of these isomers, outlines experimental protocols for their synthesis and analysis, and explores their biological significance.

Introduction to Bromo-chlorophenol Isomers

Bromo-chlorophenols are halogenated aromatic compounds consisting of a phenol ring substituted with one bromine atom and one chlorine atom. There are 12 possible structural isomers, each exhibiting unique physical and chemical properties due to the varied positions of the halogen substituents relative to the hydroxyl group. These differences can significantly influence their biological activity and toxicological profiles.

A logical representation of the positional isomerism can be visualized as follows:

Caption: Logical relationship of bromo-chlorophenol isomer generation.

Physicochemical Properties

The physicochemical properties of the bromo-chlorophenol isomers are crucial for understanding their behavior in chemical and biological systems. The following table summarizes key quantitative data for the 12 structural isomers.

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1 | 2-Bromo-3-chlorophenol | 855836-62-3 | C₆H₄BrClO | 207.45 | 55.5 | 233.0 (Predicted) |

| 2 | 2-Bromo-4-chlorophenol | 695-96-5 | C₆H₄BrClO | 207.45 | 32-34 | 224 |

| 3 | 2-Bromo-5-chlorophenol | 13659-23-9 | C₆H₄BrClO | 207.45 | 63-67 | Decomposes |

| 4 | 2-Bromo-6-chlorophenol | 2040-88-2 | C₆H₄BrClO | 207.45 | 50-52 | 204.6 (Predicted) |

| 5 | 3-Bromo-2-chlorophenol | 863870-87-5 | C₆H₄BrClO | 207.45 | ~60 | 246.1 |

| 6 | 3-Bromo-4-chlorophenol | 13659-24-0 | C₆H₄BrClO | 207.45 | 88-90 | 258 (Predicted) |

| 7 | 3-Bromo-5-chlorophenol | 56962-04-0 | C₆H₄BrClO | 207.45 | 66-70 | 258.4 |

| 8 | 4-Bromo-2-chlorophenol | 3964-56-5 | C₆H₄BrClO | 207.45 | 47-49 | 232-235 |

| 9 | 4-Bromo-3-chlorophenol | 13631-21-5 | C₆H₄BrClO | 207.45 | 64-66 | 267.5 (Predicted) |

| 10 | 5-Bromo-2-chlorophenol | 183802-98-4 | C₆H₄BrClO | 207.45 | 49-51 | 232-235 |

| 11 | 2-Chloro-3-bromophenol | 114700-53-9 | C₆H₄BrClO | 207.45 | - | - |

| 12 | 2-Chloro-5-bromophenol | 56962-03-9 | C₆H₄BrClO | 207.45 | 58-60 | - |

Note: Some data points are predicted values from chemical software and should be confirmed with experimental data.

Experimental Protocols

Synthesis of 2-Bromo-4-chlorophenol

This protocol describes the electrophilic bromination of 4-chlorophenol.[1]

Materials:

-

4-chlorophenol

-

Glacial acetic acid

-

Sodium acetate

-

Liquid bromine

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 4-chlorophenol and sodium acetate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Heat the mixture to 50-80°C with stirring.

-

Slowly add liquid bromine dropwise from the dropping funnel to the reaction mixture. Maintain the temperature within the specified range.

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water and dichloromethane.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to obtain pure 2-bromo-4-chlorophenol.

HPLC Separation of Bromo-chlorophenol Isomers

This protocol provides a general method for the separation of bromo-chlorophenol isomers using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Instrumentation and Materials:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or diode-array detector (DAD)

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid (for mobile phase modification)

-

Bromo-chlorophenol isomer standards

-

Methanol (for sample preparation)

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare two mobile phases:

-

Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid for MS compatibility).

-

Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (or formic acid).

-

Degas both mobile phases before use.

-

-

Standard Preparation: Prepare individual stock solutions of each bromo-chlorophenol isomer in methanol at a concentration of 1 mg/mL. Prepare a mixed standard solution by diluting the stock solutions with the initial mobile phase composition.

-

Sample Preparation: Dissolve the sample containing the bromo-chlorophenol isomers in methanol and dilute with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30°C

-

Injection volume: 10 µL

-

Detection wavelength: 280 nm

-

Gradient elution:

-

0-5 min: 50% B

-

5-20 min: 50% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 50% B

-

26-30 min: 50% B (re-equilibration)

-

-

-

Analysis: Inject the mixed standard solution to determine the retention times of each isomer. Then, inject the prepared sample to identify and quantify the bromo-chlorophenol isomers present.

Biological Activity and Signaling Pathways

Certain bromo-chlorophenol isomers have been identified as having significant biological activity. For instance, 2-bromo-4-chlorophenol is a key intermediate in the synthesis of the organophosphorus insecticide profenofos. Conversely, 4-bromo-2-chlorophenol is a major metabolite of profenofos in humans and can serve as a biomarker for exposure.

The metabolic detoxification of profenofos to 4-bromo-2-chlorophenol is primarily mediated by cytochrome P450 enzymes in the liver, specifically CYP2C19 and CYP2B6.[3]

The following diagram illustrates the metabolic pathway of profenofos:

Caption: Metabolic detoxification of profenofos to 4-bromo-2-chlorophenol.

The general toxicity of chlorophenols is a concern for public health.[4] These compounds can be persistent in the environment and may have various adverse health effects.[4] The toxicity of bromo-chlorophenols can be inferred from the data on chlorophenols, suggesting potential for irritation, and in some cases, more severe health impacts with prolonged exposure.[5]

Conclusion

This technical guide has provided a detailed overview of the structural isomers of bromo-chlorophenol. The presented data on their physicochemical properties, along with detailed experimental protocols for their synthesis and separation, offer a valuable resource for researchers and professionals in related fields. The elucidation of the metabolic pathway of profenofos highlights the biological relevance of these compounds and underscores the importance of understanding their isomeric forms. Further research into the specific biological activities and toxicological profiles of each isomer is warranted to fully assess their potential impacts on human health and the environment.

References

- 1. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]

- 2. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

electrophilic substitution patterns in halogenated phenols

An In-depth Technical Guide to Electrophilic Substitution Patterns in Halogenated Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) reactions on halogenated phenols. Understanding the interplay of substituent effects is critical for predicting regioselectivity and controlling reaction outcomes in the synthesis of complex pharmaceutical and chemical intermediates. This document details the underlying electronic and steric influences, summarizes quantitative data on isomer distributions for key reactions, provides detailed experimental protocols, and visualizes the core concepts through mechanistic and workflow diagrams.

Core Principles: The Interplay of Directing Effects

The regiochemical outcome of electrophilic substitution on a halogenated phenol is determined by the combined influence of the hydroxyl (-OH) group and the halogen (-X) substituent. These groups exert competing and complementary electronic effects on the aromatic ring.

-

Hydroxyl (-OH) Group: The -OH group is a powerful activating substituent.[1] While oxygen is highly electronegative and withdraws electron density inductively (-I effect), its non-bonding electrons strongly donate into the aromatic ring through resonance (+M effect).[2] This resonance effect is dominant, leading to a significant increase in electron density, particularly at the ortho and para positions. Consequently, the -OH group is a strong ortho, para-director and makes the ring highly reactive towards electrophiles.[3]

-

Halogen (-X) Group: Halogens present a unique case. They are also electronegative and withdraw electron density through a strong inductive effect (-I), which deactivates the ring overall, making it less reactive than benzene.[2][4] However, like the hydroxyl group, they possess lone pairs of electrons that can be donated to the ring via a weaker resonance effect (+M). This resonance donation stabilizes the carbocation intermediates (sigma complexes) for attack at the ortho and para positions. Therefore, halogens are deactivating but are also ortho, para-directors.[2][4][5]

Governing Rules for Substitution:

When both a hydroxyl group and a halogen are present on a benzene ring, the following principles determine the position of electrophilic attack:

-

Dominance of the Activating Group: The directing effect of the most powerful activating group dictates the regioselectivity.[6][7] The -OH group is a much stronger activator than the deactivating halogen, and its directing influence will overwhelmingly determine the positions of substitution.[8]

-

Reinforcing vs. Competing Effects:

-

Reinforcing: If the ortho and para positions relative to the -OH group are also ortho or para to the halogen, the directing effects are cooperative, and substitution occurs at these shared positions of high activation.[9]

-

Competing: If the directing effects are antagonistic, the -OH group's influence will prevail. For instance, in m-chlorophenol, the positions ortho and para to the hydroxyl group are favored, even though one of these is also ortho to the chlorine.[9]

-

-

Steric Hindrance: When multiple positions are electronically favored, steric bulk from existing substituents or the incoming electrophile can influence the final product ratio.[6][8] Substitution at the less sterically hindered position is generally preferred. For example, the para position is often favored over the ortho position if the substituents are large.[10]

Common Electrophilic Substitution Reactions

Halogenation

The halogenation of phenols is highly facile due to the strong activation by the -OH group.[11] For halogenated phenols, further halogenation is also rapid. The extent of substitution (mono- vs. poly-) is highly dependent on the solvent.

-

In Polar Solvents (e.g., Water): In aqueous media, the phenol can ionize to the more reactive phenoxide ion. This extreme activation, combined with the stabilization of polar intermediates, typically leads to polysubstitution, replacing all available activated ortho and para protons.[12][13] For example, phenol treated with bromine water yields 2,4,6-tribromophenol as a precipitate.[1][14]

-

In Non-Polar Solvents (e.g., CS₂, CCl₄): Using a non-polar solvent suppresses the ionization to the phenoxide ion and reduces the polarity of the reaction medium.[12][13] This tempers the reactivity, allowing for controlled monohalogenation, typically yielding a mixture of ortho and para isomers.[1][14]

References

- 1. mlsu.ac.in [mlsu.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. britannica.com [britannica.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 12. mlsu.ac.in [mlsu.ac.in]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. youtube.com [youtube.com]

The Strategic Role of 3-Bromo-4-chlorophenol as a Versatile Chemical Intermediate in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-chlorophenol, a halogenated phenolic compound, serves as a crucial and versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and chlorine atoms on the aromatic ring, offers medicinal chemists a valuable scaffold for the construction of complex molecular architectures. The differential reactivity of the halogen substituents, coupled with the nucleophilicity of the phenolic hydroxyl group, allows for a range of selective chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactions as a chemical intermediate, and its potential applications in the development of bioactive molecules, with a focus on the synthesis of diaryl ethers, a common motif in many pharmaceutical agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 13659-24-0 | [1] |

| Molecular Formula | C₆H₄BrClO | [1] |

| Molecular Weight | 207.45 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Sparingly soluble in water |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-chlorophenol. The directing effects of the hydroxyl and chloro substituents guide the incoming electrophile to the positions ortho and para to the hydroxyl group. As the para position is blocked by the chlorine atom, bromination occurs at one of the ortho positions.

General Experimental Protocol for the Synthesis of this compound

This protocol is based on established methods for the bromination of substituted phenols.

Materials:

-

4-chlorophenol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Stirring apparatus

-

Reaction flask (four-necked flask recommended)

-

Heating/cooling system

-

Filtration apparatus

-

Distillation apparatus

-

Gas chromatograph (for monitoring reaction progress)

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chlorophenol (1.0 equivalent) in carbon tetrachloride.

-

Initiate stirring and bring the solution to the desired reaction temperature (this may require optimization, but can start at room temperature).

-

Slowly add N-Bromosuccinimide (1.0 equivalent) in batches to the reaction mixture.

-

Monitor the reaction progress by taking samples at regular intervals (e.g., every 2 hours) and analyzing them by gas chromatography.

-

Continue the reaction until the starting material (4-chlorophenol) is consumed (e.g., less than 1% remaining).

-

Upon completion, filter the reaction mixture to remove any solid by-products (succinimide).

-

Wash the filtrate with water to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under high vacuum to yield pure this compound.

Expected Quantitative Data:

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by GC) | >98% |

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Role as a Chemical Intermediate in Diaryl Ether Synthesis

Diaryl ethers are a prevalent structural motif in a wide range of pharmaceuticals and natural products. The Ullmann condensation is a classic and reliable method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. This compound is an excellent substrate for this reaction, where it can react with another phenolic compound to form a substituted diaryl ether.

General Experimental Protocol for Ullmann Condensation using this compound

This protocol outlines a general procedure for the synthesis of a diaryl ether using this compound as the aryl halide component.

Materials:

-

This compound

-

A substituted phenol

-

Copper(I) iodide (CuI) or other copper catalyst

-

A suitable base (e.g., potassium carbonate, cesium carbonate)

-

A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Stirring and heating apparatus

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the substituted phenol (1.2 equivalents), the base (2.0 equivalents), and the copper catalyst (e.g., 10 mol% CuI).

-

Add the anhydrous solvent (e.g., DMF).

-

To this mixture, add this compound (1.0 equivalent).

-

Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Filter the mixture to remove any insoluble copper salts.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Expected Quantitative Data for Ullmann Condensation:

| Parameter | Expected Value |

| Yield | 60-85% |

| Purity (by LC-MS/NMR) | >95% |

Ullmann Condensation Catalytic Cycle

Caption: Simplified catalytic cycle for the Ullmann condensation.

Other Potential Transformations

Beyond the Ullmann condensation, the unique electronic and steric properties of this compound make it a suitable substrate for other important cross-coupling reactions, although these may require more specialized catalytic systems.

-

Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or their derivatives to form C-C bonds, leading to the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: The C-Br bond can also undergo palladium-catalyzed amination with various primary and secondary amines to form arylamines.

-

Etherification of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted to an ether through Williamson ether synthesis or other etherification methods, providing another point of diversification.

The selective functionalization of either the C-Br bond or the phenolic OH group allows for a stepwise and controlled construction of complex molecules, highlighting the value of this compound as a versatile building block in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other bioactive compounds. Its straightforward synthesis and the differential reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures, particularly for the synthesis of diaryl ethers via the Ullmann condensation. The detailed protocols and workflows provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.

References

Methodological & Application

Synthesis of Bio-active Derivatives from 3-Bromo-4-chlorophenol: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biologically active derivatives from 3-Bromo-4-chlorophenol. This versatile starting material offers a scaffold for the development of novel compounds with potential therapeutic applications, particularly in the fields of oncology and bacteriology. The following sections detail synthetic methodologies for creating ether and biaryl derivatives and discuss their potential biological activities.

Introduction to this compound in Drug Discovery

This compound is a halogenated phenolic compound that serves as a valuable building block in organic synthesis.[1] Its distinct substitution pattern allows for regioselective modifications, making it an attractive starting point for generating diverse molecular architectures. Derivatives of bromophenols have garnered significant interest due to their wide range of pharmacological activities, including anticancer, antibacterial, and enzyme inhibition properties.[2][3] This document focuses on three key synthetic transformations of this compound: Williamson ether synthesis, Suzuki coupling, and Ullmann condensation, providing protocols for synthesizing potential drug candidates.

Synthetic Pathways and Methodologies

Several key synthetic strategies can be employed to generate derivatives from this compound. The phenolic hydroxyl group can be readily alkylated or arylated, while the bromo- and chloro-substituents provide handles for cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.

Williamson Ether Synthesis for O-Alkyl Derivatives

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4] This method is particularly effective for synthesizing O-alkyl derivatives of this compound.

Experimental Protocol:

-

Materials: this compound, sodium hydride (NaH) or potassium carbonate (K₂CO₃), a suitable alkyl halide (e.g., benzyl bromide, ethyl iodide), and a dry aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen dry solvent, add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired O-alkyl derivative.

-

Data Presentation:

| Derivative | Alkyl Halide | Base | Solvent | Yield (%) | Spectroscopic Data |

| 1-Bromo-2-chloro-4-(benzyloxy)benzene | Benzyl bromide | NaH | DMF | >90 (estimated) | ¹H NMR, ¹³C NMR, MS |

| 1-Bromo-2-chloro-4-ethoxybenzene | Ethyl iodide | K₂CO₃ | Acetonitrile | >85 (estimated) | ¹H NMR, ¹³C NMR, MS |

Note: The yields are estimated based on typical Williamson ether synthesis reactions.

Suzuki Coupling for C-C Bond Formation

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, widely used to construct biaryl systems.[5] This reaction allows for the synthesis of biphenyl derivatives from this compound, which are scaffolds of interest in anticancer drug discovery.

Experimental Protocol:

-

Materials: this compound, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., toluene/water or dioxane/water).

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.

-

Add the degassed solvent system.

-

The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the pure biphenyl derivative.

-

Data Presentation:

| Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Spectroscopic Data |

| 2-Bromo-4-chloro-1,1'-biphenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 60-80 (estimated) | ¹H NMR, ¹³C NMR, MS |

| 2-Bromo-4-chloro-4'-methoxy-1,1'-biphenyl | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 65-85 (estimated) | ¹H NMR, ¹³C NMR, MS |